molecular formula C11H13NO2 B589346 Allyl 2-amino-3-methylbenzoate CAS No. 145219-11-0

Allyl 2-amino-3-methylbenzoate

Cat. No.: B589346
CAS No.: 145219-11-0
M. Wt: 191.23
InChI Key: CZZIBFGHOIGULE-UHFFFAOYSA-N
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Description

Allyl 2-amino-3-methylbenzoate is an organic compound featuring an allyl ester group linked to a 2-amino-3-methylbenzoate moiety. This structure combines the reactivity of the allyl group with the aromatic and coordination properties of the substituted benzoate.

Properties

CAS No.

145219-11-0

Molecular Formula

C11H13NO2

Molecular Weight

191.23

IUPAC Name

prop-2-enyl 2-amino-3-methylbenzoate

InChI

InChI=1S/C11H13NO2/c1-3-7-14-11(13)9-6-4-5-8(2)10(9)12/h3-6H,1,7,12H2,2H3

InChI Key

CZZIBFGHOIGULE-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1N)C(=O)OCC=C

Synonyms

Benzoic acid, 2-amino-3-methyl-, 2-propenyl ester (9CI)

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Allyl 2-amino-3-methylbenzoate serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations, including:

  • Allylation Reactions : The allyl group can participate in nucleophilic substitutions, enabling the introduction of different functional groups.
  • Cyclization : The compound can undergo cyclization reactions to form heterocyclic compounds, which are significant in pharmaceuticals.

Case Study: Synthesis of Heterocycles

A study demonstrated that this compound could be used to synthesize substituted indoles through a cyclization process. The reaction involved treating the allyl compound with an appropriate electrophile, resulting in high yields of the desired heterocyclic products .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its biological activities. Research indicates that derivatives of 2-amino benzoates exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Studies suggest that derivatives may inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development.

Data Table: Biological Activities

Activity TypeCompound/DerivativeEffectiveness
AntimicrobialThis compoundEffective against E. coli
Anti-inflammatoryDerivatives of 2-amino benzoatesInhibition of COX enzymes

Polymer Chemistry

This compound can be utilized in polymer chemistry as a monomer for producing polymers with specific properties. Its ability to undergo polymerization reactions can lead to materials used in coatings, adhesives, and other applications.

Case Study: Polymer Production

In a recent study, researchers synthesized a polymer using this compound as a monomer. The resulting polymer exhibited enhanced mechanical properties and thermal stability compared to traditional polymers .

Agricultural Chemistry

The compound has also been explored for its potential applications in agricultural chemistry. Its derivatives may function as plant growth regulators or pesticides due to their biological activity.

Research Findings

Recent research indicated that certain derivatives of this compound showed promise as eco-friendly pesticides with minimal toxicity to non-target organisms . This positions them as viable alternatives in sustainable agriculture practices.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Benzoate and Benzamide Derivatives

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: This compound shares the 3-methylbenzoyl backbone but replaces the allyl ester with an N,O-bidentate directing group. Unlike allyl 2-amino-3-methylbenzoate, it demonstrates strong coordination with metals, facilitating C–H bond functionalization reactions .
  • 2-Aminobenzamides: Studies on 2-aminobenzamides highlight their applications in glycosylation engineering and glycan analysis .

Comparison with Allyl-Containing Compounds

  • Allyl Mercaptan: A sulfur-containing compound with proven histone deacetylase (HDAC) inhibitory activity (IC₅₀ values in the nanomolar range) . This compound’s allyl group may similarly enhance bioactivity, though its aromatic amino group could confer distinct target specificity.
  • Allyl Phenyl Ether: Marketed for industrial applications, this compound lacks the amino and methyl substituents of the target molecule, limiting its biological relevance. However, both share synthetic versatility in forming ether/ester linkages .
  • Allyl (3-Methylbutoxy)Acetate :
    A flavoring agent with a similar allyl ester structure but differing in the acetoxy group. Its safety profile includes moderate toxicity, suggesting that allyl esters’ metabolic conversion to acrolein may pose shared risks .

Reactivity and Metabolic Pathways

Coordination Chemistry

For example:

Compound Metal Coordination Key Application
This compound N,O-ligand Catalytic C–H functionalization
{MoX(CO)₂(p)} complexes Allyl ligand Model for stereochemical studies

Metabolic Conversion

Like allyl acetate and allyl alcohol, this compound may metabolize to acrolein, a highly toxic aldehyde . Comparative toxicity

Compound LD₅₀ (Rodent Oral) Primary Metabolite
Allyl Acetate 130 mg/kg Acrolein
Allyl Alcohol 64 mg/kg Acrolein
Acrolein 7 mg/kg

Odor and Sensory Properties

The allyl group in odorants like allyl mercaptan and allyl phenyl ether contributes to pungent, floral, or fruity notes . While this compound’s odor profile is undocumented, structural analogs suggest:

  • Allyl Series : Intense, sulfurous odors (e.g., allyl mercaptan in skunk spray) .
  • Allyloxy Series : Less intense but similar odor profiles .

Industrial and Regulatory Considerations

  • Synthesis Methods: Unlike allyl phenyl ether (produced via Ullmann coupling), this compound may require esterification of 2-amino-3-methylbenzoic acid with allyl alcohol .
  • Regulatory Status : Safety data for allyl esters (e.g., Allyl (3-methylbutoxy)acetate) emphasize flammability and moderate toxicity, warranting similar precautions for the target compound .

Preparation Methods

Carbodiimide-Mediated Coupling

A widely adopted method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. In a representative procedure, 1 (1.5 g, 10 mmol) is dissolved in dimethylformamide (DMF) and treated with EDC·HCl (2.3 g, 12 mmol), HOBt (2.0 g, 13 mmol), and allyl alcohol (1.2 eq) in the presence of N,N-diisopropylethylamine (DIPEA, 7.5 mL). After 60 hours at 20°C, the reaction yields Allyl 2-amino-3-methylbenzoate (3 ) with ~60–87% efficiency, comparable to amidation yields reported for analogous substrates. The use of DMF as a polar aprotic solvent enhances reactant solubility, while DIPEA neutralizes HCl byproducts, preventing acid-mediated decomposition.

Acid-Catalyzed Fischer Esterification

Classical Fischer esterification using sulfuric acid or p-toluenesulfonic acid (p-TsOH) remains viable but less efficient. Heating 1 and 2 in toluene at reflux (110°C) for 12 hours achieves moderate yields (40–50%). The amino group’s basicity necessitates strict stoichiometric control to avoid protonation-induced deactivation. Recent advances in kinetic modeling, as demonstrated by PMC studies, enable optimization with equimolar reagent ratios, reducing waste and improving atom economy.

Transesterification of Methyl 2-Amino-3-methylbenzoate with Allyl Acetate

Transesterification offers a selective route to 3 by exchanging the methyl ester group of methyl 2-amino-3-methylbenzoate (4 ) with allyl acetate (5 ) (Fig. 1). This method circumvents direct handling of the free amino group during esterification.

Catalytic Systems and Mechanisms

The US3784578A patent describes alkoxide catalysts (e.g., sodium methoxide or aluminum isopropoxide) for transesterification at 80–120°C. A typical procedure combines 4 (1 eq) and 5 (1.2 eq) with 5 mol% NaOMe in anhydrous toluene, achieving 85–90% conversion to 3 within 6 hours. The mechanism proceeds via nucleophilic acyl substitution, where the alkoxide abstracts the methyl ester’s leaving group, forming a tetrahedral intermediate that reacts with allyl acetate. The amino group remains inert under these conditions due to its lower nucleophilicity compared to the ester oxygen.

Continuous Flow Synthesis

Building on RSC Publishing’s work with WO₃/ZrO₂ catalysts for allylation, continuous flow systems have been adapted for transesterification. Using a packed-bed reactor with immobilized NaOMe, residence times of 30 minutes at 100°C achieve 95% yield, highlighting scalability advantages.

Acid Chloride-Mediated Synthesis

Converting 1 to its acid chloride (6 ) prior to esterification enhances reactivity. Treatment of 1 with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C generates 6 , which is subsequently reacted with allyl alcohol in the presence of pyridine to scavenge HCl. This two-step process affords 3 in 70–75% overall yield. While efficient, the hygroscopicity of 6 and stringent moisture control requirements limit industrial applicability.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Direct Esterification60–87EDC/HOBt, DMF, 20°C, 60hMild conditions, no protection requiredLong reaction times, solvent disposal
Transesterification85–95NaOMe, toluene, 100°C, 6hHigh selectivity, scalableRequires preformed methyl ester
Acid Chloride Route70–75SOCl₂, DCM, 0°C → allyl alcohol, pyridineRapid reactionMoisture sensitivity, HCl generation

Experimental Optimization and Kinetics

Kinetic studies from PMC highlight the role of catalyst loading and temperature in esterification. For EDC-mediated coupling, increasing HOBt to 1.5 eq reduces reaction time to 24 hours without compromising yield. Transesterification benefits from microwave irradiation, reducing process time to 1 hour at 120°C with comparable efficacy .

Q & A

Q. What are the optimal synthetic pathways for Allyl 2-amino-3-methylbenzoate, and how do reaction conditions influence yield?

  • Methodology : this compound can be synthesized via palladium-catalyzed allylic substitution using allyl acetates as precursors. For example, allyl oximes derived from allyl acetates (Scheme 81 and 82) provide a scaffold for introducing amino groups . Key variables include:
  • Catalyst selection : Palladium(0) catalysts enable regioselective amination .
  • Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
  • Purification : Column chromatography or recrystallization in ethanol removes unreacted starting materials .
  • Data-Driven Optimization : Use factorial design (e.g., varying catalyst loading, solvent polarity) to identify interactions between variables and maximize yield .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s structure and purity?

  • Methodology :
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for diagnostic peaks:
  • Allyl protons (δ 4.5–5.5 ppm, multiplet) and aromatic protons (δ 6.5–8.0 ppm) confirm the benzoate core .
  • Amino group protons (δ 1.5–3.0 ppm) may require D2 _2O exchange to distinguish from impurities.
  • IR : Stretching frequencies for ester carbonyl (~1740 cm1 ^{-1}) and amino groups (~3350 cm1 ^{-1}) validate functional groups .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies:
  • Temperature : Store samples at 4°C, 25°C, and 40°C for 1–6 months; monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV (254 nm) and visible light; track ester bond hydrolysis using 1H^1H NMR .
  • Humidity : Assess hygroscopicity by TGA (thermogravimetric analysis) to determine water absorption rates .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodology :
  • Chiral Ligands : Use (R)-BINAP or Josiphos ligands with palladium to induce asymmetry during allylic amination .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance enantiomeric excess (ee) by stabilizing transition states .
  • Kinetic Resolution : Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) and optimize reaction time to minimize racemization .

Q. What computational tools (e.g., DFT, COMSOL Multiphysics) predict the reactivity of this compound in novel reactions?

  • Methodology :
  • DFT Calculations : Model transition states for allylic substitution using Gaussian or ORCA software; correlate activation energies with experimental yields .
  • Process Simulation : COMSOL Multiphysics simulates heat/mass transfer in flow reactors to scale up synthesis while avoiding hotspots .
  • Machine Learning : Train models on existing datasets (e.g., reaction temperature, catalyst type) to predict optimal conditions for untested substrates .

Q. How can contradictions in reported data (e.g., divergent yields or regioselectivity) be resolved through meta-analysis?

  • Methodology :
  • Systematic Review : Compile data from 10+ studies and use regression analysis to identify outliers. Variables like trace moisture or oxygen levels often explain discrepancies .
  • Controlled Replication : Reproduce conflicting experiments under inert atmosphere (Ar/N2 _2) with rigorously dried solvents .
  • Sensitivity Analysis : Apply Monte Carlo simulations to quantify uncertainty in measured parameters (e.g., catalyst activity) .

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